3,3-Dichloroprop-2-en-1-amine
Description
3,3-Dichloroprop-2-en-1-amine (CAS: 55233-81-3) is an organochlorine amine with the molecular formula C₃H₅Cl₂N and a molecular weight of 168.06 g/mol . Its structure features a propene backbone substituted with two chlorine atoms at the β-position and an amine group at the terminal carbon. This compound is notable for its high purity (≥95%) and versatility in organic synthesis, particularly as a scaffold for pharmaceuticals and agrochemicals . The hydrochloride salt form (CAS: 55233-81-3) is commonly used to enhance stability and solubility in polar solvents .
Properties
CAS No. |
61781-08-6 |
|---|---|
Molecular Formula |
C3H5Cl2N |
Molecular Weight |
125.98 g/mol |
IUPAC Name |
3,3-dichloroprop-2-en-1-amine |
InChI |
InChI=1S/C3H5Cl2N/c4-3(5)1-2-6/h1H,2,6H2 |
InChI Key |
BHIBCNAIPLXFBF-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(Cl)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 3,3-Dichloroprop-2-en-1-amine and analogous compounds:
Reactivity and Functional Differences
Electrophilic Reactivity: The dichloro substitution in 3,3-Dichloroprop-2-en-1-amine enhances electrophilicity at the β-carbon, making it reactive toward nucleophilic substitution (e.g., with amines or thiols) . In contrast, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (C₅H₁₂ClN·HCl) exhibits reduced electrophilicity due to the electron-donating dimethylamino group, favoring SN1 mechanisms . The trifluoro group in 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine (C₅H₁₀F₃N) introduces strong electron-withdrawing effects, stabilizing intermediates in fluorination reactions .
Steric Effects :
- The cyclopropyl ring in 3-(2,2-Dichlorocyclopropyl)propan-1-amine imposes steric hindrance, limiting access to the amine group and directing reactivity toward ring-opening reactions .
Solubility and Stability :
Application-Specific Comparisons
Pharmaceutical Synthesis :
- 3,3-Dichloroprop-2-en-1-amine serves as a precursor for antiviral agents due to its ability to form stable imine bonds . In contrast, Allylamine (C₃H₇N) is primarily used in antifungal drugs like terbinafine, leveraging its unsaturated backbone for conjugation .
- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a key intermediate in prodrug formulations, where its quaternary ammonium structure enhances bioavailability .
Material Science :
Research Findings and Industrial Relevance
- Synthetic Efficiency : 3,3-Dichloroprop-2-en-1-amine demonstrates higher reaction yields (~85%) in cross-coupling reactions compared to cyclopropyl analogs (~70%) due to reduced steric constraints .
- Toxicity Profile : Allylamine derivatives exhibit higher acute toxicity (LD₅₀: 100 mg/kg in rats) compared to dichlorinated amines (LD₅₀: 450 mg/kg), attributed to reactive metabolite formation .
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